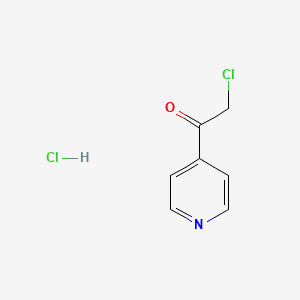

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-pyridin-4-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGYKDZVSXPTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480817 | |

| Record name | 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25260-36-0 | |

| Record name | 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is a bifunctional organic compound of significant interest to the medicinal chemistry and synthetic organic chemistry communities. As a member of the α-chloroketone family, its structure is characterized by a reactive chloroacetyl group attached to a pyridine ring. This unique combination of a potent electrophilic center and a heterocyclic aromatic system makes it a highly valuable intermediate for the construction of more complex molecular architectures. The pyridine moiety itself is a privileged scaffold in drug discovery, capable of acting as a hydrogen bond acceptor and participating in various biological interactions.[1] The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, facilitating its handling and use in subsequent synthetic transformations.

This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

A summary of the fundamental physicochemical properties is presented below. These values are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 25260-36-0 | [2][3] |

| Molecular Formula | C₇H₇Cl₂NO | [2][4] |

| Molecular Weight | 192.04 g/mol | [2][4] |

| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | General chemical knowledge |

| Purity | Typically >95% | [5] |

| Solubility | Likely soluble in polar organic solvents and aqueous acids; insoluble in nonpolar organic solvents. | [6] |

Molecular Structure and Chemical Reactivity

The synthetic utility of this compound is a direct consequence of its molecular architecture. The structure contains several key reactive sites that can be selectively targeted.

The primary drivers of its reactivity are:

-

The α-Chloro Group : The chlorine atom attached to the carbon adjacent to the carbonyl group is an excellent leaving group. This makes the α-carbon highly susceptible to nucleophilic substitution reactions . This is the most common transformation for this class of compounds, allowing for the introduction of a wide array of functional groups (amines, thiols, alcohols, etc.) to build molecular complexity.[7]

-

The Electrophilic Carbonyl Group : The ketone's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. This site can be targeted in reactions such as reductions, condensations, and additions.

-

The Pyridine Ring : The nitrogen atom in the pyridine ring is basic and, in this hydrochloride salt, is protonated. This influences the electron density of the aromatic ring, affecting its susceptibility to aromatic substitution reactions. The ring itself serves as a rigid scaffold for orienting substituents in three-dimensional space.

Synthesis and Purification

The primary route for synthesizing analogous aryl α-chloroketones is the Friedel-Crafts acylation.[6] For 2-Chloro-1-(4-pyridinyl)ethanone, a common conceptual pathway involves the reaction of a suitable pyridine precursor with chloroacetyl chloride, often catalyzed by a Lewis acid. However, the high reactivity of pyridine with Lewis acids requires careful selection of reagents and conditions. Alternative methods may involve the chlorination of a precursor like 1-(pyridin-4-yl)ethanone.

General Experimental Protocol: α-Chlorination of a Pyridyl Ketone

This protocol is a representative method for the synthesis of α-chloro ketones from their corresponding ketone precursors.

-

Dissolution : Dissolve the starting material, 1-(pyridin-4-yl)ethanone, in a suitable solvent such as acetonitrile.

-

Reagent Addition : Add a chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), to the solution. A catalyst like ammonium chloride may be used.[8]

-

Reaction : Heat the mixture (e.g., to 40°C) and stir for several hours (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Workup : Upon completion, remove the solvent under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove inorganic byproducts.

-

Purification : The organic phase is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified, typically by silica gel column chromatography, to yield the desired 2-chloro-1-(pyridin-4-yl)ethanone.

-

Salt Formation : The hydrochloride salt can be formed by treating a solution of the free base with hydrochloric acid (e.g., HCl in ether or isopropanol).

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for synthesizing biologically active molecules. Its reactive handles allow for its incorporation into a diverse range of scaffolds.

-

Precursor for Heterocyclic Chemistry : The compound is an excellent starting point for constructing various nitrogen- and sulfur-containing heterocycles, such as thiazoles, imidazoles, and oxazoles. These ring systems are core components of many approved drugs. For instance, reaction with a thioamide can lead to the formation of a substituted aminothiazole ring, a common pharmacophore.

-

Synthesis of Enzyme Inhibitors : The α-chloroketone moiety can act as a covalent warhead, forming an irreversible bond with nucleophilic residues (like cysteine or histidine) in the active site of an enzyme. This property is exploited in the design of targeted enzyme inhibitors.

-

Building Block for Bioactive Scaffolds : It serves as an intermediate in the synthesis of compounds with potential therapeutic activities, such as antiplatelet agents.[9] The related compound 1-(2-chloropyridin-4-yl)ethanone is used to synthesize pyrimidine derivatives as hSMG-1 inhibitors for cancer treatment.[10] This highlights the utility of chloro-acetyl-pyridine structures in drug discovery programs.[11]

Anticipated Spectroscopic Profile

-

¹H NMR : The spectrum would show characteristic signals for the pyridyl protons, typically in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing nature of the nitrogen and the protonated state. A singlet corresponding to the two protons of the chloromethylene (-CH₂Cl) group would be expected further upfield, likely in the δ 4.5-5.5 ppm range.

-

¹³C NMR : The spectrum would feature a signal for the carbonyl carbon around 190-200 ppm. Signals for the aromatic carbons of the pyridine ring would appear between 120-150 ppm. The carbon of the chloromethylene group would be observed in the 40-50 ppm region.

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the C=O (ketone) stretch would be prominent, typically in the range of 1690-1715 cm⁻¹. C-H stretching from the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-Cl stretch would be expected in the fingerprint region, typically 600-800 cm⁻¹.

Safety, Handling, and Storage

As an α-chloroketone and an irritant, proper safety protocols are mandatory when handling this compound.

-

Hazard Identification : The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] It may also be harmful if swallowed.[4]

-

Handling Precautions :

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[5][15]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][16]

-

Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[16]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15][16]

-

-

First Aid Measures :

-

In case of skin contact : Immediately wash with plenty of soap and water.[5]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][15]

-

If inhaled : Move the person to fresh air and keep them comfortable for breathing.[5]

-

In all cases of exposure, seek medical advice if symptoms persist.[5]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][16] Store locked up.[5]

References

-

Yang, L., Liu, D.-K., Wei, Z.-Q., & Wang, M.-X. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3214. [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 25260-36-0. Retrieved from [Link]

-

PubChem. (n.d.). Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4,6-dimethyl-2-pyridinyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound, CAS No. 25260-36-0 - iChemical [ichemical.com]

- 4. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethanone, 2-chloro-1-(3-pyridinyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE(23794-15-2) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride (CAS Registry Number: 25260-36-0)

A Core Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, a key building block in the development of various pharmaceutical compounds. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis methodologies, significant applications, and essential safety protocols.

Nomenclature and Chemical Identifiers

Systematic Identification of a Versatile Reagent

Proper identification of chemical compounds is paramount for scientific accuracy and safety. This compound is cataloged and recognized through several international systems.

| Identifier | Value |

| CAS Registry Number | 25260-36-0[1][2][3] |

| Molecular Formula | C₇H₇Cl₂NO[4] |

| Molecular Weight | 192.04 g/mol [4] |

| IUPAC Name | 2-chloro-1-(pyridin-4-yl)ethanone;hydrochloride |

| Synonyms | 4-(Chloroacetyl)pyridine hydrochloride |

Physicochemical Properties

Understanding the Compound's Behavior

The physicochemical properties of a compound dictate its handling, reactivity, and suitability for various synthetic applications. While experimentally determined data for this compound is not extensively published, data for the related compound 2-Chloro-4-acetylpyridine suggests a low melting point solid or liquid at room temperature.

| Property | Value | Source |

| Physical Form | Solid | [5] |

| Melting Point | 36.5°C (for 2-Chloro-4-acetylpyridine) | |

| Boiling Point | 270.1°C at 760 mmHg (for 2-Chloro-4-acetylpyridine) | |

| Solubility | Soluble in organic solvents | [6] |

Synthesis and Reaction Chemistry

Crafting a Crucial Pharmaceutical Intermediate

The synthesis of this compound is a critical process for its application in drug manufacturing. While a definitive, publicly available step-by-step protocol is not prevalent, the synthesis can be logically deduced from established organic chemistry principles and literature on related compounds. A plausible and efficient synthetic pathway starts from isonicotinic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: the conversion of isonicotinic acid to its acid chloride, followed by a reaction with diazomethane to yield the desired chloromethyl ketone.

Caption: Proposed synthesis of 2-Chloro-1-(4-pyridinyl)ethanone HCl.

Step-by-Step Methodology

Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place isonicotinic acid.

-

Reagent Addition: Add thionyl chloride dropwise to the isonicotinic acid at room temperature with constant stirring. An excess of thionyl chloride is typically used to drive the reaction to completion.

-

Reaction Conditions: Gently reflux the mixture until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The completion of the reaction is indicated by the formation of a clear solution.

-

Work-up: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting solid is isonicotinoyl chloride hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (via Arndt-Eistert Reaction)

-

Diazomethane Preparation (Caution: Diazomethane is toxic and explosive. This should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions). Prepare an ethereal solution of diazomethane from a suitable precursor, such as Diazald®.

-

Reaction Setup: Dissolve the isonicotinoyl chloride hydrochloride in an anhydrous, inert solvent like diethyl ether or dichloromethane in a flask cooled in an ice bath.

-

Reagent Addition: Slowly add the ethereal solution of diazomethane to the cooled acid chloride solution with continuous stirring. A stoichiometric amount of diazomethane is required.

-

Reaction Progression: The reaction proceeds through the formation of a diazoketone intermediate.

-

Halogenation: Introduce anhydrous hydrogen chloride gas into the reaction mixture. This protonates the diazoketone, which then undergoes nucleophilic attack by the chloride ion, leading to the formation of the chloromethyl ketone and the evolution of nitrogen gas.

-

Isolation: The product, this compound, will precipitate from the solution. It can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Applications in Drug Discovery and Development

A Versatile Scaffold for Potent Therapeutics

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its reactive chloromethyl ketone moiety allows for the facile introduction of the 4-pyridinylacetyl group into larger molecular frameworks.

Thienopyridine Antiplatelet Agents

A primary application of this compound is in the synthesis of thienopyridine derivatives, most notably the antiplatelet drug clopidogrel .[1][7][8][9][10] Clopidogrel is an irreversible inhibitor of the P2Y₁₂ ADP receptor, which plays a critical role in platelet activation and aggregation.

Caption: Role in the synthesis of the antiplatelet drug Clopidogrel.

The synthesis involves the condensation of this compound with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction forms the core structure of clopidogrel.

Kinase Inhibitors

The pyridine motif is a common feature in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase active site. While direct synthesis of a marketed drug from this specific intermediate is not widely documented, its structural alerts suggest its utility in the synthesis of pyrimidine derivatives that can act as hSMG-1 inhibitors for potential cancer treatment.[11]

Antiviral Agents

Pyridine-containing compounds have demonstrated a broad spectrum of antiviral activities.[12] The structural framework of this compound makes it a valuable starting material for the synthesis of novel antiviral agents, including those targeting HIV reverse transcriptase.[13]

Safety and Handling

Mitigating Risks in the Laboratory

As with any reactive chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][14] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][14] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its utility in the synthesis of high-profile drugs like clopidogrel underscores its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

-

PubChem. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

- Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.

- Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.

- Google Patents. (2008).

-

PubMed. (n.d.). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. [Link]

-

iChemical. (n.d.). This compound, CAS No. 25260-36-0. [Link]

- IJSDR. (2023). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. International Journal of Scientific Development and Research, 8(5).

-

MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

- Google Patents. (n.d.).

Sources

- 1. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. This compound, CAS No. 25260-36-0 - iChemical [ichemical.com]

- 4. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2008146249A1 - Processes for the preparation of clopidogrel - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijsdr.org [ijsdr.org]

- 10. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]

- 11. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]

- 12. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.at [fishersci.at]

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-1-(4-pyridinyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is a pyridinium salt of significant interest as a potential intermediate in pharmaceutical synthesis. Its utility in drug development necessitates a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of this compound. Due to a notable absence of specific experimental data in publicly accessible literature, this document combines confirmed foundational data with inferred properties based on analogous chemical structures. Furthermore, it outlines detailed, field-proven methodologies for the synthesis and definitive characterization of this compound, offering a self-validating framework for researchers. By explaining the causality behind experimental choices, this guide aims to empower scientists to produce and validate the physical properties of this compound in their own laboratories.

Introduction

The landscape of medicinal chemistry is continually evolving, with an ongoing demand for novel building blocks for the synthesis of bioactive molecules. This compound, a derivative of pyridine, represents one such compound with potential applications in the development of new therapeutic agents. The presence of a reactive α-chloro ketone moiety and a pyridinium ring makes it a versatile precursor for a variety of chemical transformations.

This document is structured to provide not just a list of properties, but a deeper, more practical understanding. It begins by presenting the core, confirmed data for the compound. Subsequently, it delves into the anticipated physical properties, drawing logical inferences from the behavior of structurally similar compounds. The core of this guide lies in the detailed experimental protocols provided for both the synthesis and the comprehensive characterization of the title compound. These protocols are designed to be self-validating, with clear explanations for each procedural step, thereby ensuring scientific integrity and reproducibility.

Core Compound Identity and Properties

While extensive experimental data is lacking, the fundamental identity of this compound is established.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-(Chloroacetyl)pyridine hydrochloride | N/A |

| CAS Number | 25260-36-0 | [1] |

| Molecular Formula | C₇H₇Cl₂NO | [2] |

| Molecular Weight | 192.04 g/mol | [3] |

Chemical Structure:

Caption: Chemical structure of this compound.

Anticipated Physical Characteristics

In the absence of direct experimental data, we can infer the likely physical properties of this compound based on the known characteristics of similar compounds, such as pyridinium chloride and other substituted chloroacetophenones.[4][5][6][7] These inferences provide a valuable starting point for researchers.

-

Appearance: It is anticipated to be a white to off-white or pale yellow crystalline solid.[8] This is a common appearance for organic hydrochloride salts.

-

Melting Point: A relatively high melting point, likely with decomposition, is expected. For comparison, pyridine hydrochloride has a melting point of 144-146 °C.[8] The larger molecular structure of the target compound may result in a higher melting point.

-

Solubility: As a pyridinium salt, it is expected to be soluble in polar protic solvents such as water and ethanol.[4] Its solubility is likely to be limited in nonpolar organic solvents like diethyl ether and hexane.[9]

-

Hygroscopicity: Like many hydrochloride salts, this compound is expected to be hygroscopic, meaning it will readily absorb moisture from the atmosphere.[4] This necessitates careful handling and storage in a desiccated environment.

-

Stability: The compound is likely to be stable under standard laboratory conditions (ambient temperature and pressure, in a dry environment). However, the α-chloro ketone functionality can be susceptible to nucleophilic substitution, and the compound may be sensitive to light and moisture over extended periods.

Synthesis and Purification: A Validated Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of analogous compounds and includes explanations for the critical steps to ensure a self-validating process.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 4-acetylpyridine in a suitable inert solvent such as dichloromethane.

-

Causality: An inert solvent is crucial to prevent side reactions. Dichloromethane is a good choice due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates removal after the reaction. The nitrogen atmosphere prevents the introduction of moisture, which could react with the chlorinating agent.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: The chlorination of ketones can be an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate, prevent the formation of byproducts, and ensure the selectivity of the chlorination at the α-position.

-

-

Addition of Chlorinating Agent: Slowly add 1.1 equivalents of a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the stirred solution.

-

Causality: Sulfuryl chloride is an effective reagent for the α-chlorination of ketones. A slight excess is used to ensure complete conversion of the starting material. The slow, dropwise addition is critical to maintain control over the reaction temperature and prevent a runaway reaction.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Causality: Reaction monitoring is essential to determine the reaction endpoint. Over-running the reaction could lead to the formation of dichlorinated byproducts, while stopping the reaction prematurely will result in incomplete conversion.

-

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Causality: Quenching with water or a mild base neutralizes any remaining chlorinating agent and acidic byproducts. The brine wash helps to remove any remaining water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-1-(4-pyridinyl)ethanone.

-

Causality: Drying the organic layer is necessary to remove any residual water, which could interfere with the subsequent steps. Concentration under reduced pressure removes the solvent without excessive heating, which could degrade the product.

-

-

Purification (Optional but Recommended): Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Purification is often necessary to remove any unreacted starting material, byproducts, or impurities, leading to a higher purity of the final hydrochloride salt.

-

-

Salt Formation: Dissolve the purified 2-chloro-1-(4-pyridinyl)ethanone in a minimal amount of a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Causality: The basic nitrogen of the pyridine ring reacts with hydrogen chloride to form the corresponding pyridinium hydrochloride salt. The use of a non-polar solvent in which the salt is insoluble allows for its precipitation and isolation.

-

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

-

Causality: Filtration separates the solid product from the solvent. Washing with cold diethyl ether removes any residual soluble impurities. Drying under vacuum removes any remaining solvent to yield the final, pure product.

-

Methodologies for Physical Characterization

To definitively establish the physical characteristics of the synthesized this compound, a series of analytical techniques should be employed.

Caption: Workflow for the comprehensive physical characterization of the compound.

5.1. Melting Point Determination

-

Technique: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

-

Methodology:

-

A small, accurately weighed sample of the dried compound is placed in an aluminum pan (for DSC) or a capillary tube.

-

The sample is heated at a controlled rate (e.g., 5-10 °C/min).

-

The temperature at which the solid-to-liquid phase transition occurs is recorded. For DSC, this will be observed as an endothermic peak.

-

-

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity, while a broad melting range suggests the presence of impurities.

5.2. Solubility Profile

-

Technique: Visual assessment of solubility in a range of solvents.

-

Methodology:

-

To a series of small test tubes, add a small, known amount of the compound (e.g., 10 mg).

-

To each tube, add a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexanes) in small, incremental volumes (e.g., 0.1 mL).

-

After each addition, vortex or shake the tube and visually inspect for complete dissolution.

-

Record the approximate solubility in terms of mg/mL.

-

-

Causality: Understanding the solubility profile is critical for designing appropriate reaction conditions, purification methods (e.g., recrystallization), and for formulation development in pharmaceutical applications.

5.3. Spectroscopic Analysis

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ¹³C NMR spectroscopy.

-

Methodology:

-

Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

-

Causality: NMR spectroscopy provides detailed information about the molecular structure of the compound.

-

¹H NMR: Will confirm the presence and connectivity of the hydrogen atoms in the molecule, including the characteristic peaks for the pyridinium, methylene, and any aromatic protons. The chemical shifts and coupling constants will be diagnostic.

-

¹³C NMR: Will show the number of unique carbon environments in the molecule, confirming the presence of the carbonyl, methylene, and pyridinium carbons.

-

5.3.2. Infrared (IR) Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

-

Methodology:

-

Prepare a sample of the solid compound, for example, as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of approximately 4000-400 cm⁻¹.

-

-

Causality: IR spectroscopy is used to identify the functional groups present in the molecule. Key diagnostic peaks would include:

-

A strong carbonyl (C=O) stretch, typically in the region of 1680-1720 cm⁻¹.

-

C-H stretching and bending vibrations.

-

C-N and C=N stretching vibrations from the pyridinium ring.

-

A C-Cl stretching vibration.

-

5.4. Crystallographic Analysis

-

Technique: Single-Crystal X-ray Diffraction.

-

Methodology:

-

Grow single crystals of the compound, for example, by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.

-

Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure.

-

-

Causality: Single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state. This analysis will confirm the molecular structure, provide precise bond lengths and angles, and reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonding.

Safety and Handling

Based on the safety data for analogous compounds, this compound should be handled with care. It is likely to be a skin and eye irritant and may be harmful if swallowed or inhaled.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area, preferably within a fume hood. As it is expected to be hygroscopic, it should be stored in a tightly sealed container in a cool, dry place, away from moisture.

Conclusion

While a comprehensive, experimentally verified set of physical characteristics for this compound is not currently available in the public domain, this technical guide provides a robust framework for its understanding, synthesis, and characterization. By combining established data with scientifically sound inferences and detailed, validated experimental protocols, researchers are now equipped to produce and definitively characterize this promising pharmaceutical intermediate. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, paving the way for the confident use of this compound in future drug discovery and development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Chloroacetophenone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloropyridine hydrochloride. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

-

ChemBK. (n.d.). Pyridine Hydrochloride. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 25260-36-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroacetophenone. PubChem. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2'-Chloroacetophenone. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). PubChem. Retrieved from [Link]

Sources

- 1. This compound, CAS No. 25260-36-0 - iChemical [ichemical.com]

- 2. chembk.com [chembk.com]

- 3. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-1-(4-pyridinyl)ethanone Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational chemical principles governing its solubility and presents a robust, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively utilize this compound in various organic solvent systems.

Introduction: The Significance of Solubility in a Preclinical Context

This compound is a critical building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its utility in drug discovery and development necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a fundamental physicochemical property that dictates the feasibility of chemical reactions, influences purification strategies such as crystallization, and is a critical determinant in formulation design. An informed selection of solvents based on solubility data can significantly streamline process development, improve reaction yields, and ensure the desired physical form of the final compound. This guide delves into the theoretical underpinnings of the solubility of this pyridinium salt and provides a detailed experimental workflow for its empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is primarily dictated by its ionic nature and the interplay of various intermolecular interactions.

2.1. The Influence of the Pyridinium Hydrochloride Moiety

The presence of the pyridinium hydrochloride group renders the molecule a salt. This ionic character introduces strong electrostatic interactions and significantly influences its solubility. In the solid state, the compound exists in a crystal lattice, and for dissolution to occur, the solvent molecules must provide sufficient energy to overcome the lattice energy.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form strong hydrogen bonds. The pyridinium cation can act as a hydrogen bond donor, while the chloride anion can act as a hydrogen bond acceptor. The hydroxyl group of alcohols can interact favorably with both ions, leading to effective solvation. Consequently, this compound is expected to exhibit good solubility in polar protic solvents. Pyridine hydrochloride, a related compound, is known to be soluble in ethanol.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a large dipole moment but lack an O-H or N-H bond. While they cannot act as hydrogen bond donors, their polarity allows them to solvate ions. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly strong solvents for a wide range of organic and inorganic compounds due to their high polarity. Acetonitrile, while polar, is generally a weaker solvent for salts compared to DMSO and DMF.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack significant dipoles. They are unable to effectively solvate the charged pyridinium and chloride ions. The energy required to break the ionic interactions within the crystal lattice is not compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules. Therefore, this compound is expected to be practically insoluble in nonpolar solvents. For instance, pyridine hydrochloride is insoluble in acetone, ether, and aromatic hydrocarbons.[1]

Estimated Qualitative Solubility Profile

Based on the fundamental principles outlined above and the known solubility of analogous compounds like pyridine hydrochloride, the following table provides an estimated qualitative solubility profile for this compound. It is crucial to note that these are predictions and should be confirmed by experimental determination as described in Section 4.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Strong hydrogen bonding and high polarity favor dissolution. |

| Ethanol | Soluble | Similar to methanol, with slightly lower polarity which might marginally decrease solubility. Pyridine hydrochloride is soluble in ethanol.[1] | |

| Isopropanol | Moderately Soluble | Increased hydrocarbon character compared to methanol and ethanol may reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to solvate cations and anions effectively. DMSO is a powerful solvent for many inorganic salts. |

| Dimethylformamide (DMF) | Soluble | High polarity makes it a good solvent for many organic and inorganic compounds. | |

| Acetonitrile | Slightly Soluble | Polar, but generally a weaker solvent for ionic compounds compared to DMSO and DMF. | |

| Acetone | Sparingly Soluble to Insoluble | Lower polarity than other polar aprotic solvents. Pyridine hydrochloride is insoluble in acetone.[1] | |

| Tetrahydrofuran (THF) | Insoluble | Low polarity and inability to effectively solvate ions. | |

| Nonpolar Aprotic | Toluene | Insoluble | Nonpolar nature prevents effective solvation of the ionic compound. Pyridine hydrochloride is insoluble in aromatic hydrocarbons.[1] |

| Ethyl Acetate | Sparingly Soluble to Insoluble | Moderate polarity but lacks strong hydrogen bonding capabilities. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details a reliable gravimetric method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.45 µm pore size, compatible with the organic solvent)

-

Syringes

-

Pipettes

-

Oven or rotary evaporator

-

Desiccator

4.2. Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved. Gentle agitation helps to accelerate this process.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully draw the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved by placing the vial in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator under reduced pressure.

-

Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the vial containing the dried solute.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of solvent used

4.4. Self-Validation and Trustworthiness

To ensure the reliability of the results, the following measures should be implemented:

-

Triplicate Measurements: Perform each solubility determination in triplicate to assess the reproducibility of the results.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

-

Purity of Materials: Use high-purity compound and analytical grade solvents to avoid interference from impurities.

Visualization of Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion: A Practical Approach to a Critical Parameter

While direct quantitative solubility data for this compound in organic solvents remains elusive in readily available literature, a strong predictive understanding can be derived from fundamental chemical principles. The ionic nature of this pyridinium salt dictates its preference for polar solvents, particularly those capable of hydrogen bonding. For drug development professionals and researchers, the provided experimental protocol offers a robust and reliable method for determining the precise solubility in any organic solvent of interest. This empirical data is invaluable for optimizing reaction conditions, developing effective purification strategies, and designing suitable formulations, thereby accelerating the journey from chemical entity to therapeutic candidate.

References

-

ChemBK. This compound. [Link]

- Google Patents. Method for cleanly preparing high-purity pyridine hydrochloride.

-

PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

University of California, Davis. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

PubChem. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). [Link]

-

PMC. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Wikipedia. Dimethylformamide. [Link]

-

ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

Sources

Spectroscopic Characterization of 2-Chloro-1-(4-pyridinyl)ethanone Hydrochloride: A Technical Guide

Introduction

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is a key intermediate in synthetic organic chemistry, particularly in the preparation of various pharmaceutical compounds and other bioactive molecules. Its utility stems from the reactive α-chloro ketone moiety and the pyridinyl group, which can be further functionalized. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and spectral features.

The hydrochloride salt form of this compound enhances its stability and solubility in certain solvents, which can influence its spectroscopic behavior, particularly in the solid state (IR) and in protic solvents (NMR). The protonation of the pyridine nitrogen significantly affects the electron density of the aromatic ring, leading to characteristic downfield shifts in the NMR spectra of the pyridine protons.

Molecular Structure and Key Features

The structure of this compound comprises a pyridine ring substituted at the 4-position with a chloroacetyl group. The pyridine nitrogen is protonated and associated with a chloride counter-ion.

dot

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the chloroacetyl group. Due to the electron-withdrawing effect of the protonated nitrogen and the carbonyl group, the pyridine protons are expected to be significantly deshielded, appearing at a downfield chemical shift.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H (ortho to N) | 8.8 - 9.2 | Doublet | 5 - 7 |

| Pyridine H (meta to N) | 8.0 - 8.4 | Doublet | 5 - 7 |

| -CH₂Cl | 4.8 - 5.2 | Singlet | N/A |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; protic solvents like D₂O may lead to the exchange of the N-H proton.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 25 °C.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 0 - 16 ppm.

-

Number of Scans: 16 or more for good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

dot

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC column.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a common method for non-volatile compounds. The sample is separated by HPLC before entering the mass spectrometer.

-

-

Ionization Method:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and ionic compounds. This would likely be the preferred method for the hydrochloride salt.

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.

-

-

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used to separate the ions based on their mass-to-charge ratio.

-

Conclusion

The spectroscopic data for this compound are consistent with its molecular structure. NMR spectroscopy provides detailed information about the proton and carbon environments, with the protonated pyridine ring significantly influencing the chemical shifts. IR spectroscopy confirms the presence of key functional groups, notably the carbonyl and pyridinium moieties. Mass spectrometry allows for the determination of the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure. This comprehensive spectroscopic analysis is indispensable for researchers and scientists working with this important chemical intermediate, ensuring its identity and purity in various applications.

References

-

NIST Chemistry WebBook, SRD 69: 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]

-

iChemical: this compound, CAS No. 25260-36-0. [Link]

-

ChemBK: this compound. [Link]

-

PubChem: Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). [Link]

-

SpectraBase: 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

-

Current Chemistry Letters: Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. [Link]

-

MDPI: Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. [Link]

An In-depth Technical Guide to 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, a pivotal intermediate in the synthesis of complex pharmaceutical agents. As a senior application scientist, the following sections distill the essential knowledge of its molecular structure, synthesis, reactivity, and applications, grounded in established chemical principles and supported by relevant literature.

Introduction: The Strategic Importance of a Versatile Pyridine Derivative

This compound is a heterocyclic ketone that has garnered significant attention in medicinal chemistry. Its structure, incorporating a reactive α-chloro ketone and a pyridine ring, renders it a versatile scaffold for the construction of a diverse array of bioactive molecules. The pyridine moiety is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The chloroacetyl group, on the other hand, is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide range of functional groups. This dual reactivity makes this compound a valuable starting material for the synthesis of compounds targeting a spectrum of diseases, including viral infections and inflammatory conditions.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring acylated at the 4-position with a chloroacetyl group. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

| Property | Value | Source |

| CAS Number | 25260-36-0 | [3][4] |

| Molecular Formula | C₇H₇Cl₂NO | [3] |

| Molecular Weight | 192.04 g/mol | [3] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Soluble in water and polar organic solvents | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and direct method involves the chlorination of the corresponding ketone, 4-acetylpyridine.

Proposed Synthetic Pathway: α-Chlorination of 4-Acetylpyridine

A plausible and efficient laboratory-scale synthesis involves the direct α-chlorination of commercially available 4-acetylpyridine using a suitable chlorinating agent, followed by the formation of the hydrochloride salt.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Caution: This is a proposed protocol and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: α-Chlorination of 4-Acetylpyridine

-

To a stirred solution of 4-acetylpyridine (1 equivalent) in anhydrous dichloromethane (10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sulfuryl chloride (1.1 equivalents) dropwise over 30 minutes. The temperature should be maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Chloro-1-(4-pyridinyl)ethanone.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-Chloro-1-(4-pyridinyl)ethanone in a minimal amount of anhydrous diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Justification for Experimental Choices:

-

Sulfuryl Chloride: This reagent is a common and effective source of electrophilic chlorine for the α-chlorination of ketones.[7]

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

Low Temperature: Controls the exothermicity of the reaction and minimizes the formation of byproducts.

-

Aqueous Workup: Removes unreacted reagents and inorganic byproducts.

-

Anhydrous Conditions for Salt Formation: Ensures the formation of the hydrochloride salt without hydrolysis of the chloroacetyl group.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the electrophilic nature of the carbon atom bearing the chlorine. This site is susceptible to nucleophilic attack by a wide variety of nucleophiles, including amines, thiols, and carbanions.

Key Chemical Transformations

The primary reaction of this intermediate is nucleophilic substitution at the α-carbon. This allows for the facile introduction of diverse functionalities, which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.

References

- 1. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound, CAS No. 25260-36-0 - iChemical [ichemical.com]

- 5. 2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1-(4-pyridinyl)ethanone Hydrochloride: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, a key building block in modern medicinal chemistry. The narrative delves into the historical context of its discovery, details various synthetic methodologies with an emphasis on the causality behind experimental choices, and explores its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and application of this versatile intermediate.

Introduction: The Significance of a Versatile Pyridyl Ketone

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure, featuring a pyridine ring, a ketone, and a reactive α-chloro group, makes it a highly versatile precursor for the synthesis of a wide array of complex molecules. The pyridine moiety is a common scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The α-chloroketone functionality serves as a potent electrophile, enabling a variety of nucleophilic substitution and cyclization reactions, which are fundamental in the construction of diverse heterocyclic systems. This guide will illuminate the journey of this compound from its conceptual synthesis to its practical applications in the laboratory.

Historical Perspective and Discovery

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the broader field of pyridine chemistry and the synthesis of α-haloketones. The development of reactions to functionalize the pyridine ring, which is notoriously electron-deficient and often challenging to acylate via traditional Friedel-Crafts methods, was a significant area of research in the 20th century.

Early approaches to pyridyl ketones often involved multi-step sequences. The challenges associated with direct acylation of pyridine led chemists to explore alternative strategies. The development of methods for the synthesis of pyridyl ketones laid the groundwork for the eventual synthesis of halogenated derivatives like 2-Chloro-1-(4-pyridinyl)ethanone.

The synthesis of the isomeric 3-(2-chloroacetyl)pyridine hydrochloride has been described in a patent, providing a strong indication of the synthetic strategies that were being developed for this class of compounds. This suggests that the synthesis of the 4-pyridinyl isomer likely followed a similar trajectory, driven by the need for specific isomers as building blocks in targeted drug discovery programs.

Synthetic Methodologies: A Deep Dive into Experimental Logic

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Plausible Synthesis via Chloroacetylation of a Pyridine Precursor

A logical and commonly employed route to α-chloroketones is the direct chloroacetylation of a suitable precursor. However, the direct Friedel-Crafts acylation of pyridine itself with chloroacetyl chloride is problematic due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen atom.[1] To circumvent this, a more nucleophilic pyridine derivative or an alternative coupling strategy is often employed.

A plausible and efficient modern synthesis can be adapted from the procedures for related compounds. This involves the α-chlorination of a pre-formed acetylpyridine.

This protocol is a well-established method for the synthesis of α-haloketones from their corresponding methyl ketones.

Step 1: Formation of 4-Acetylpyridine Hydrochloride

The initial step involves the protonation of 4-acetylpyridine to form its hydrochloride salt. This is a crucial step as it protects the pyridine nitrogen from reacting with the chlorinating agent in the subsequent step and increases the electrophilicity of the carbonyl group.

-

Procedure: 4-Acetylpyridine is dissolved in a suitable inert solvent, such as diethyl ether. A solution of hydrogen chloride (e.g., 1N in diethyl ether) is then added slowly with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with fresh solvent, and dried.

Step 2: α-Chlorination

The α-position of the ketone is then chlorinated. A variety of chlorinating agents can be used, with N-chlorosuccinimide (NCS) being a common and effective choice for its selectivity and ease of handling.

-

Procedure: The 4-acetylpyridine hydrochloride intermediate is dissolved in a suitable solvent system, such as a solution of acetic acid in 1N HCl. N-Chlorosuccinimide is then added to the solution. The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the solid product, this compound, can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Causality Behind Experimental Choices:

-

Formation of the Hydrochloride Salt: This is a critical step to prevent the pyridine nitrogen from acting as a nucleophile and reacting with the chlorinating agent. It also enhances the reactivity of the acetyl group towards enolization, a key step in the chlorination mechanism.

-

Choice of Chlorinating Agent (NCS): N-chlorosuccinimide is a mild and selective chlorinating agent, which helps to avoid over-chlorination and other side reactions.

-

Solvent System: The acidic medium (acetic acid/HCl) facilitates the enolization of the ketone, which is necessary for the α-chlorination to occur.

Diagram: Plausible Synthesis of this compound

Caption: Plausible two-step synthesis of the target compound.

Alternative Synthetic Strategies

While the two-step approach is robust, other methods could be envisioned based on fundamental organic reactions.

-

From 4-Cyanopyridine: A Grignard-type reaction between 4-cyanopyridine and a chloromethylmagnesium reagent could potentially yield the desired ketone after hydrolysis. However, the preparation and handling of such a Grignard reagent can be challenging.

-

Direct Chloroacetylation under Specific Conditions: Research into Friedel-Crafts reactions on pyridine derivatives continues to evolve.[2][3] The use of highly activated pyridine precursors or specialized catalyst systems might enable a more direct chloroacetylation in the future.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a complete set of spectroscopic data are essential for the unambiguous identification and quality control of this compound.

| Property | Value |

| Molecular Formula | C₇H₇Cl₂NO |

| Molecular Weight | 192.04 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in water and polar organic solvents |

Spectroscopic Data (Predicted and based on related structures):

-

¹H NMR (DMSO-d₆):

-

δ ~9.0-9.2 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.

-

δ ~8.0-8.2 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.

-

δ ~5.0-5.3 ppm (s, 2H): Protons of the chloromethyl group (-CH₂Cl).

-

A broad singlet corresponding to the hydrochloride proton may also be observed.

-

-

¹³C NMR (DMSO-d₆):

-

δ ~190-195 ppm: Carbonyl carbon (C=O).

-

δ ~145-155 ppm: Quaternary carbon of the pyridine ring attached to the carbonyl group and the carbons ortho to the nitrogen.

-

δ ~120-125 ppm: Carbons of the pyridine ring meta to the nitrogen.

-

δ ~45-50 ppm: Chloromethyl carbon (-CH₂Cl).

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1700-1720 cm⁻¹: Strong C=O stretching of the ketone.

-

~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~800-700 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 156 (for the free base), showing a characteristic isotopic pattern for one chlorine atom.

-

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability of the α-chloroketone moiety to react with a wide range of nucleophiles, leading to the formation of diverse heterocyclic scaffolds.

Synthesis of Thienopyridine Derivatives

One notable application is in the synthesis of thienopyridine derivatives, which are known for their antiplatelet activity.[4] The synthesis of a related compound, 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, highlights a key reaction where the chloroacetyl group is introduced onto a pre-existing heterocyclic system.[4] This underscores the role of chloroacetylating agents in building complex, fused-ring systems.

Diagram: General Application in Heterocycle Synthesis

Caption: General reaction pathway for synthesizing diverse heterocycles.

Precursor to a Wide Range of Heterocycles

The reactivity of the α-chloroketone allows for the construction of various other heterocyclic systems, including but not limited to:

-

Imidazoles: By reacting with amidines.

-

Thiazoles: By reacting with thioamides.

-

Oxazoles: By reacting with amides.

-

Quinoxalines: By reacting with o-phenylenediamines.

The ability to readily access these core structures makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As an α-haloketone, this compound should be handled with care. These compounds are typically lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the enabling power of well-designed chemical intermediates. While its discovery was likely an incremental step in the broader exploration of pyridine chemistry, its utility in modern drug discovery is undeniable. The synthetic routes to this compound are logical and scalable, and its reactive handles provide a gateway to a vast chemical space of heterocyclic compounds. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis, properties, and reactivity of this key building block is essential for the continued development of novel and effective medicines.

References

The Tandem Chemistry of α-Chloroketones and Pyridine Rings: A Technical Guide to Pyridinium Ylide Intermediates and the Synthesis of Indolizine Scaffolds

Abstract

This technical guide provides an in-depth exploration of the fundamental chemistry governing the interaction between α-chloroketones and pyridine rings. Primarily tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a superficial overview to dissect the core mechanistic principles, with a significant focus on the formation and reactivity of pyridinium ylide intermediates. We will delve into the celebrated Chichibabin indolizine synthesis, offering not just the "how" but the critical "why" behind experimental design choices. This guide is structured to be a practical resource, featuring detailed, field-proven protocols, comparative data to inform methodological decisions, and visual aids to clarify complex transformations. Every claim and protocol is substantiated with citations to authoritative literature, ensuring scientific integrity and providing a launchpad for further investigation.

Introduction: The Strategic Importance of the Pyridine-α-Chloroketone Synthon

The reaction between α-chloroketones and pyridines is a cornerstone of heterocyclic chemistry, providing a robust and versatile pathway to a variety of nitrogen-containing scaffolds. The initial reaction, a classic SN2 displacement, forms a pyridinium salt which serves as a stable precursor to a highly reactive intermediate: the pyridinium ylide. These ylides are powerful 1,3-dipoles, unlocking a vast landscape of synthetic possibilities, most notably in the construction of the indolizine core.[1] Indolizine and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[2] This guide will systematically deconstruct this chemistry, from the initial quaternization to the intricate cycloaddition reactions that yield these valuable heterocyclic systems.

The Foundational Reaction: Formation of N-Phenacylpyridinium Salts